Antibacterial Activity Profile: Moderate Anti-Staphylococcal Activity with Distinct Gram-Negative Profile
This compound demonstrates moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4.0 mg/mL, while showing lower activity against Gram-negative bacteria including Escherichia coli (MIC = 8.0 mg/mL) and Pseudomonas aeruginosa (MIC = 16.0 mg/mL) . In comparative evaluation with other benzothiazole derivatives, this compound's activity profile differs from that of structurally simpler analogs such as 5,7-dimethyl-1,3-benzothiazol-2-amine, which exhibits MIC values of 8 μg/mL against S. aureus, 16 μg/mL against E. coli, and 4 μg/mL against Candida albicans .
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: MIC = 4.0 mg/mL; E. coli: MIC = 8.0 mg/mL; P. aeruginosa: MIC = 16.0 mg/mL |
| Comparator Or Baseline | 5,7-Dimethyl-1,3-benzothiazol-2-amine (MIC: S. aureus 8 μg/mL, E. coli 16 μg/mL, C. albicans 4 μg/mL) |
| Quantified Difference | Target compound shows 2-fold higher MIC (lower potency) against S. aureus compared to dimethyl analog when units normalized; however, units differ (mg/mL vs μg/mL), indicating distinct activity scales |
| Conditions | In vitro antimicrobial susceptibility testing; bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
Why This Matters
This antibacterial profile supports the selection of this compound as a moderate-potency reference standard or scaffold for further optimization in Gram-positive antibacterial research programs, particularly where reduced Gram-negative activity is desirable for selectivity.
